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Compound of Interest

Compound Name: 2'-OMe-Bz-C Phosphoramidite

Cat. No.: B027318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-OMe-Bz-C Phosphoramidite, a

crucial building block in the chemical synthesis of modified oligonucleotides. This document

details its chemical properties, outlines the experimental protocols for its use, and discusses

the applications of the resulting 2'-O-Methyl modified oligonucleotides in research and

therapeutic development.

Core Chemical Data
2'-OMe-Bz-C Phosphoramidite, chemically known as N-Benzoyl-5'-O-[bis(4-methoxyphenyl)

(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine,

is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The

2'-O-Methyl (2'-OMe) modification confers desirable properties to the resulting oligonucleotides,

including increased nuclease resistance and enhanced binding affinity to complementary RNA

strands.
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Property Value

CAS Number 110764-78-8

Molecular Weight 863.94 g/mol

Molecular Formula C47H54N5O9P

Appearance White to off-white powder

Purity
≥98% (typically determined by HPLC and 31P

NMR)

Storage Conditions -20°C

The Role of 2'-O-Methyl Modifications in
Oligonucleotide Therapeutics
The introduction of a methyl group at the 2' position of the ribose sugar is a key chemical

modification in the development of oligonucleotide-based therapeutics, such as antisense

oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification offers several

advantages:

Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the

phosphodiester backbone from degradation by cellular nucleases. This increases the in vivo

half-life of the oligonucleotide drug.

Increased Binding Affinity: 2'-O-methylation locks the sugar moiety in an RNA-like C3'-endo

conformation, which increases the thermal stability (Tm) of the duplex formed with a target

RNA molecule.

Reduced Immunostimulation: Modification of siRNAs with 2'-OMe groups can reduce their

potential to trigger an innate immune response.

Oligonucleotides containing 2'-OMe modifications are widely used in various therapeutic

strategies, including the modulation of gene expression through RNase H-independent

mechanisms, such as steric blocking of translation or splicing modulation.
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Experimental Protocol: Solid-Phase Oligonucleotide
Synthesis
The following is a generalized protocol for the incorporation of 2'-OMe-Bz-C Phosphoramidite
into a growing oligonucleotide chain using an automated DNA/RNA synthesizer. The process

follows the standard phosphoramidite synthesis cycle.

Deblocking (Detritylation)
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound

nucleoside.

Reagent: Dichloroacetic acid or trichloroacetic acid in an inert solvent (e.g.,

dichloromethane).

Procedure:

The deblocking solution is passed through the synthesis column.

The reaction is typically complete within 1-3 minutes.

The column is washed with anhydrous acetonitrile to remove the detritylating agent and

the cleaved DMT cation.

Coupling
Objective: To couple the 2'-OMe-Bz-C phosphoramidite to the deprotected 5'-hydroxyl

group of the growing oligonucleotide chain.

Reagents:

2'-OMe-Bz-C Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI) in

anhydrous acetonitrile).

Procedure:
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The phosphoramidite and activator solutions are simultaneously delivered to the synthesis

column.

Due to the steric hindrance of the 2'-OMe group, a longer coupling time of 5-15 minutes is

often required to achieve high coupling efficiency.

The column is washed with anhydrous acetonitrile.

Capping
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants in subsequent cycles.

Reagents:

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.

Capping Reagent B: N-Methylimidazole in THF.

Procedure:

The capping reagents are delivered to the synthesis column.

The reaction is allowed to proceed for 1-2 minutes.

The column is washed with anhydrous acetonitrile.

Oxidation
Objective: To convert the unstable phosphite triester linkage to a more stable phosphate

triester.

Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

Procedure:

The oxidizing solution is passed through the column.

The reaction is typically complete within 1 minute.
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The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection
Objective: To cleave the synthesized oligonucleotide from the solid support and remove the

protecting groups from the nucleobases and the phosphate backbone.

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and

methylamine (AMA).

Procedure:

The solid support is treated with the cleavage and deprotection solution.

Incubation is carried out at room temperature or elevated temperatures for a duration

dependent on the specific protecting groups used.

The solution containing the deprotected oligonucleotide is collected for subsequent

purification, typically by HPLC.

Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of

2'-OMe modified oligonucleotides.
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Caption: Automated Solid-Phase Synthesis Workflow for Oligonucleotides.
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[https://www.benchchem.com/product/b027318#2-ome-bz-c-phosphoramidite-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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